BENGHE Foundational & Exploratory

Check Availability & Pricing

Pharmacological Profile of BW 245C: A
Technical Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: BW 245C
CAS No.: 72814-32-5
Cat. No.: B1668152
Get Quote
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Executive Summary

BW 245C is a synthetic, high-affinity agonist selective for the Prostaglandin D2 receptor 1
(DP1).[1] Unlike the endogenous ligand Prostaglandin D2 (

), which activates both DP1 and DP2 (CRTH2) receptors, BW 245C exhibits strict selectivity for
DP1, making it an indispensable tool for dissecting the specific physiological roles of the DP1
signaling axis.

This guide details the molecular characteristics, pharmacodynamic profile, and validated
experimental protocols for BW 245C. It is designed to provide researchers with the causal logic
required to design robust assays in cardiovascular, ocular, and metabolic research.

Molecular Characterization

BW 245C is a hydantoin derivative designed to mimic the pharmacophore of

while eliminating the instability and cross-reactivity associated with the prostanoid structure.
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Property Detail

Common Name BW 245C

(4S)-(3-[(3R)-3-cyclohexyl-3-hydroxypropyl]-2,5-

dioxo)-4-imidazolidineheptanoic acid

IUPAC Name

CAS Number 72814-32-5

Molecular Formula

Molecular Weight 368.47 g/mol

Soluble in organic solvents (ethanol, DMSO,
Solubility DMF) up to ~20 mg/ml.[2] Sparingly soluble in

aqueous buffers (requires pH > 7.0 for stability).

-20°C; protect from light and moisture. Stable for
Storage )
>2 years if stored properly.

Pharmacodynamics & Mechanism of Action
Receptor Selectivity and Affinity

BW 245C is defined by its high affinity for the DP1 receptor and lack of significant activity at the
DP2 (CRTH2) receptor. This selectivity is critical for distinguishing the anti-
inflammatory/vasodilatory effects (DP1-mediated) from the chemotactic/pro-inflammatory
effects (DP2-mediated) of

Table 1. Comparative Receptor Affinity Profile
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Affinity (
. Functional
Receptor Ligand I
Outcome
)
Full Agonist (CAMP
DP1 BW 245C ~0.5-1.0nM
)
DP1 ~1.0 nM Full Agonist
DP2 (CRTH2) BW 245C > 10,000 nM Inactive
EP2 BW 245C ~500 nM Partial Agonist (Weak)
TP (Thromboxane) BW 245C Inactive No Effect

Note: While highly selective for DP1, BW 245C displays weak partial agonism at EP2 receptors
at high micromolar concentrations. Researchers using concentrations >1 uM must control for
potential EP2 artifacts.

Signaling Pathway

Upon binding to the DP1 receptor, BW 245C induces a conformational change that promotes
coupling with the stimulatory G-protein (

). This initiates the canonical adenylyl cyclase pathway.

Mechanism of Action:
e Ligand Binding: BW 245C binds to the transmembrane domain of DP1.

o Coupling: The receptor activates the
subunit.[3][4]
» CAMP Generation: Activated
stimulates Adenylyl Cyclase (AC), converting ATP to cyclic AMP (CAMP).

o PKA Activation: Elevated cAMP activates Protein Kinase A (PKA).[3]
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+ Downstream Effectors: PKA phosphorylates target proteins (e.g., VASP in platelets, MLCK in
smooth muscle), leading to vasorelaxation and inhibition of platelet aggregation.
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Figure 1:Canonical

-coupled signaling cascade activated by BW 245C |eading to vasorelaxation and anti-
aggregation.

Validated Experimental Methodologies
Protocol 1: Inhibition of Platelet Aggregation (Functional
Assay)

Rationale: This is the "gold standard" functional assay for DP1 agonism. DP1 activation
elevates cAMP in platelets, which sequester calcium and prevent the shape change required
for aggregation.

Materials:

Fresh human whole blood (citrated).

BW 245C (Stock: 10 mM in DMSO).

Aggregation Inducer: ADP (2-10 uM) or Collagen.

Light Transmission Aggregometer (LTA).
Step-by-Step Workflow:

o Preparation of PRP: Centrifuge whole blood at 200 x g for 15 minutes at room temperature.
Collect the supernatant (Platelet-Rich Plasma - PRP).

o Preparation of PPP: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain
Platelet-Poor Plasma (PPP) for the 100% transmission baseline.

e Incubation:
o Aliquot 450 pL of PRP into cuvettes.

o Add 5 pL of BW 245C (Final conc: 1 nM - 1 uM) or Vehicle (DMSO).
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o Incubate at 37°C for 2 minutes. Note: Short incubation is sufficient due to rapid GPCR
kinetics.

e Induction: Add 50 pL of ADP (optimized to produce sub-maximal aggregation, typically 5 uM).
o Measurement: Record light transmission for 5-7 minutes.

» Analysis: Calculate % Inhibition of Aggregation relative to the vehicle control.

Whole Blood Spin 200xg > Isolate PRP Incubate 37°C Add ADP Measure Light
(Citrated) 15 min (Supernatant) + BW 245C (2 min) (Inducer) Transmission

Click to download full resolution via product page

Figure 2:Workflow for assessing BW 245C anti-aggregatory activity in human platelet-rich
plasma.

Protocol 2: Cell-Based cAMP Accumulation Assay

Rationale: To confirm receptor specificity and potency (

) in a controlled cellular environment (e.g., HEK293 cells stably expressing DP1).

Critical Control: Because BW 245C is a

agonist, a phosphodiesterase (PDE) inhibitor is required to prevent the rapid degradation of
generated cAMP, ensuring the signal is detectable.

Step-by-Step Workflow:

e Cell Seeding: Seed HEK293-DP1 cells in a 96-well plate (50,000 cells/well). Incubate
overnight.

e Pre-treatment: Wash cells with HBSS. Add buffer containing IBMX (500 uM) (PDE inhibitor).
Incubate for 30 minutes at 37°C.

o Stimulation: Add BW 245C (Serial dilutions:
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M to
M). Incubate for 15-30 minutes.

e Lysis & Detection: Aspirate supernatant. Lyse cells and quantify CAMP using a competitive
immunoassay (e.g., HTRF or ELISA).

» Data Analysis: Plot Log[Agonist] vs. Response. The expected
should be in the 0.5 - 2.0 nM range.

Therapeutic Potential & Physiological Effects

Research utilizing BW 245C has elucidated several key physiological roles of the DP1
receptor:

e Cardiovascular:

o Vasodilation: BW 245C induces relaxation of vascular smooth muscle, particularly in
skeletal muscle arterioles, leading to systemic hypotension.

o Mechanism: cAMP-mediated inhibition of Myosin Light Chain Kinase (MLCK).
e Ocular:

o |OP Reduction: Topical application lowers intraocular pressure (IOP), suggesting potential
utility in glaucoma therapy, distinct from the FP-receptor mechanism of latanoprost.

» Metabolic (Emerging):

o Anti-Obesity: Recent studies in ApoE-/- mice indicate that BW 245C treatment inhibits
diet-induced weight gain and reduces food intake, highlighting a novel neuro-metabolic
role for DP1.
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* [UPHAR/BPS Guide to Pharmacology. "BW 245C Ligand Page."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Pharmacological Profile of BW 245C: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668152/docs#pharmacological-profile-of-bw-245c-
a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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